![molecular formula C23H24N6 B2746438 6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946288-40-0](/img/structure/B2746438.png)
6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease . It is also an important pharmaceutical intermediate used for the synthesis of tofacitinib , a Janus kinase (JAK) inhibitor drug used to treat rheumatoid arthritis and psoriatic arthritis .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction flask is added to sodium hydroxide, water and dissolved, make 10% of the solution, adding acetone to another reaction bottle . The toluene sulfonyl chloride is added, after stirring to dissolve, then adding 4-chloro pyrrolo pyrimidine . The mixture is stirred, cooled, and then sodium hydroxide solution is added . The temperature is controlled and the mixture is heated . After the reaction ends, the product is filtered and water is added . The product is then heated, cooled, and crystallized .Molecular Structure Analysis
The molecular structure of this compound involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .Physical And Chemical Properties Analysis
The compound has a melting point of 67-69℃ . Its density is predicted to be 1.205±0.06 g/cm3 . The pKa value is predicted to be 13.36±0.50 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
These compounds are synthesized through various chemical reactions and characterized using techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. For instance, the study by Titi et al. (2020) focuses on the synthesis and characterization of pyrazole derivatives, including their crystallographic analysis and theoretical physical and chemical properties calculations, confirming the origin of their biological activity against breast cancer and microbes (Titi et al., 2020).
Biological Activities
Research indicates that these compounds exhibit a range of biological activities, such as antitumor, antifungal, antibacterial, and antiviral effects. For example, the synthesis of pyrimidine-linked pyrazole heterocyclics by Deohate et al. (2020) explores their insecticidal and antibacterial potential, demonstrating their activity against certain microorganisms (Deohate & Palaspagar, 2020). Similarly, Vavaiya et al. (2022) discuss the efficient synthesis of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives with significant anti-tubercular activity (Vavaiya et al., 2022).
Antimicrobial and Anticancer Properties
Further studies, such as those by Rahmouni et al. (2016), reveal the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the structure-activity relationship (SAR) in the development of new therapeutic agents (Rahmouni et al., 2016). Another example is the work by Tantawy et al. (2012), which evaluates the antiviral activity of new 3-methyl-1,5-diphenyl-1H-pyrazole derivatives against herpes simplex virus type-1 (Tantawy et al., 2012).
Antihypertensive Activity
Additionally, Bennett et al. (1981) investigated the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, identifying compounds that effectively lower blood pressure in hypertensive rats (Bennett et al., 1981).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle . As a result, the cell cannot divide, which inhibits the growth of cancer cells .
Pharmacokinetics
It is known that the compound has potent cytotoxic activities against various cell lines, suggesting that it may have good bioavailability
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . In particular, it has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells , leading to cell death and a reduction in tumor size .
Direcciones Futuras
The compound has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease , suggesting potential future directions in this area. Additionally, it is an important pharmaceutical intermediate used for the synthesis of tofacitinib , indicating potential applications in the development of treatments for conditions like rheumatoid arthritis and psoriatic arthritis .
Propiedades
IUPAC Name |
6-(4-methylpiperidin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-12-14-28(15-13-17)23-26-21(25-18-8-4-2-5-9-18)20-16-24-29(22(20)27-23)19-10-6-3-7-11-19/h2-11,16-17H,12-15H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTXFGAZUOWDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2746355.png)
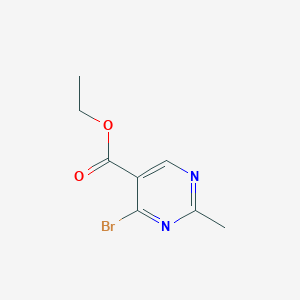
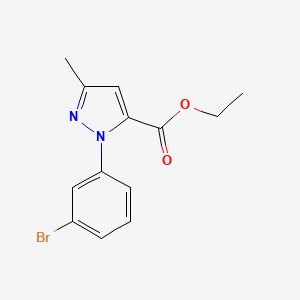
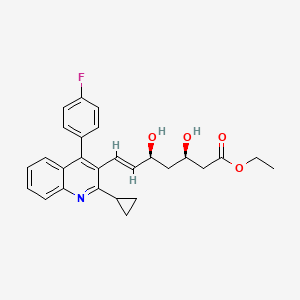
![2-(3-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2746361.png)
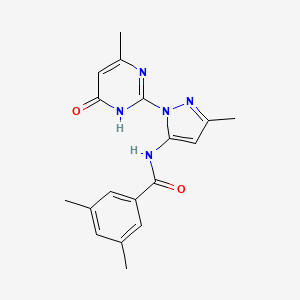
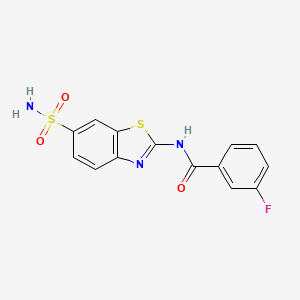

![(8-Oxa-2-azaspiro[4.5]decan-4-yl)methanol hydrochloride](/img/structure/B2746367.png)
![(Z)-1-benzyl-3-(((2-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746369.png)

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2746371.png)

![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/no-structure.png)